3-Fluoroazetidine-3-carboxylic acid

Descripción

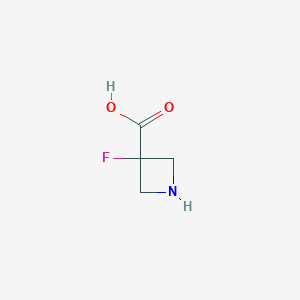

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoroazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FNO2/c5-4(3(7)8)1-6-2-4/h6H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFHBCHSYYDAJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295297 | |

| Record name | 3-Fluoro-3-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-85-1 | |

| Record name | 3-Fluoro-3-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-3-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoroazetidine 3 Carboxylic Acid

Evolution of Synthetic Strategies

The quest for efficient and stereoselective methods to synthesize 3-fluoroazetidine-3-carboxylic acid has led to the evolution of various synthetic strategies. Early methods often faced significant hurdles, paving the way for more advanced and refined approaches.

Early Approaches and Challenges

Initial attempts to synthesize this compound and its derivatives were met with considerable challenges. acs.org The inherent ring strain of the azetidine (B1206935) core, coupled with the electronic effects of the fluorine atom, made cyclization and subsequent functionalization difficult. researchgate.net One of the primary challenges was the introduction of the fluorine atom at the C3 position. Direct fluorination of pre-formed azetidine rings often resulted in low yields or decomposition of the starting material. acs.org For instance, attempts to deprotonate and then fluorinate certain azetidine precursors were unsuccessful, highlighting the difficulties in manipulating these strained ring systems. acs.orgacs.org Furthermore, the synthesis of chiral azetidin-3-ones, potential precursors, often relied on methods involving toxic and potentially explosive diazo compounds, which presented safety concerns and often resulted in low yields due to competitive side reactions. nih.gov

Advances in Stereoselective Synthesis

Recognizing the limitations of early approaches, research efforts shifted towards the development of stereoselective synthetic methods. A significant advancement came with the use of gold-catalyzed intermolecular oxidation of alkynes to generate reactive α-oxo gold carbenes. nih.gov This strategy allowed for the synthesis of chiral azetidin-3-ones, key intermediates, by bypassing the need for hazardous diazo ketones. nih.gov Another notable development involves the stereoselective synthesis of N-protected 1,2-diazetidine-3-carboxylic acid derivatives from homochiral glycidol, demonstrating a pathway to enantiomerically pure building blocks. rsc.org These advances have been crucial in providing access to specific stereoisomers of this compound, which is vital for understanding structure-activity relationships in medicinal chemistry. nih.gov

Key Synthetic Routes

Among the various strategies developed, a few key synthetic routes have emerged as particularly effective for the preparation of this compound. One of the most successful and well-documented methods involves a bromofluorination-mediated cyclization.

Bromofluorination-Mediated Cyclization

A pivotal and successful strategy for the synthesis of the this compound core involves the bromofluorination of a specifically designed acyclic precursor, followed by a reductive ring closure. acs.orgacs.org This multi-step sequence has proven to be a reliable method for constructing the desired fluorinated azetidine ring system. acs.org

The success of the bromofluorination-mediated cyclization is highly dependent on the careful design and preparation of the acyclic precursor. A key example of such a precursor is N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine. acs.orgnih.gov The synthesis of this precursor involves the reaction of 2-(4-methoxyphenoxymethyl)-2-propen-1-amine with benzophenone (B1666685) imine. The diphenylmethylidene group serves as a protecting group for the nitrogen atom, while the 4-methoxyphenoxymethyl group acts as a masked hydroxymethyl group, which is later converted to the carboxylic acid. acs.org The allylic double bond is strategically placed to undergo the crucial bromofluorination reaction.

Following the bromofluorination of the precursor, the resulting intermediate undergoes a series of transformations to form the azetidine ring. This typically involves reduction of the imine bond and subsequent intramolecular cyclization. acs.orgacs.org The reductive ring closure is a critical step that forms the strained four-membered ring. acs.org After the formation of the 1-(diphenylmethyl)-3-fluoro-3-(4-methoxyphenoxymethyl)azetidine, the protecting groups are removed, and the hydroxymethyl group is oxidized to the carboxylic acid, ultimately yielding 1-Boc-3-fluoroazetidine-3-carboxylic acid after N-protection with a Boc group. acs.orgnih.gov

Protective Group Strategies (e.g., Boc, Diphenylmethyl)

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential to temporarily mask reactive functional groups, preventing unwanted side reactions. wikipedia.orglibretexts.org The choice of protecting group is critical, as it must be stable under certain reaction conditions and be removable under others without affecting the rest of the molecule, a concept known as orthogonal protection. wikipedia.org

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the azetidine ring. nih.gov It is stable under various conditions but can be readily removed with strong acids, such as trifluoroacetic acid. wikipedia.orgnih.gov A synthetic pathway to 1-Boc-3-fluoroazetidine-3-carboxylic acid involves changing the N-protecting group on a 3-fluoroazetidine (B1273558) intermediate to a Boc group, which then allows for the oxidation of a hydroxymethyl group to the desired carboxylic acid. nih.gov The Boc group's stability and reliable deprotection method make it a cornerstone in azetidine chemistry. nih.govmdpi.com

The diphenylmethyl (DPM) or benzhydryl group is another important protecting group, often used for the nitrogen atom or the carboxylic acid function. One successful synthesis of a this compound precursor starts with N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine. nih.gov After a series of reactions including bromofluorination and ring closure, a 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine intermediate is formed. nih.gov The DPM group can be removed under different conditions than the Boc group, often through hydrogenolysis, providing valuable orthogonality in a synthetic sequence. wikipedia.org

Table 1: Common Protecting Groups in this compound Synthesis

| Protecting Group | Abbreviation | Protected Functional Group | Common Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Amine (N-H) | Strong acid (e.g., Trifluoroacetic Acid, HCl) wikipedia.orgnih.gov |

| Diphenylmethyl | DPM / Benzhydryl | Amine (N-H), Carboxylic Acid | Hydrogenolysis wikipedia.org |

Nucleophilic Fluorination Strategies

Nucleophilic fluorination is a primary method for introducing a fluorine atom into a molecule. This strategy involves the reaction of a nucleophilic fluoride (B91410) source with an electrophilic carbon center, typically displacing a leaving group. acs.orgnih.gov

The choice of the fluorinating reagent is critical for the success of a nucleophilic fluorination reaction.

Cesium Fluoride (CsF) is a common nucleophilic fluoride source. nih.gov In a synthesis starting from diacetone allose, a carbohydrate precursor, nucleophilic displacement of a triflate group with cesium fluoride is a key step to introduce the fluorine atom, forming a 3-fluoroglucose derivative with a high yield. acs.org

XtalFluor-E ([Et2NSF2]BF4) is a modern, crystalline deoxofluorinating agent that is more stable and easier to handle than older reagents like DAST. sci-hub.senih.gov It is effective for converting alcohols to alkyl fluorides. nih.gov In some syntheses, XtalFluor has been used for the fluorination of azetidine intermediates. researchgate.net For instance, when used on specific hydroxyazetidine precursors, it can lead to ring-expanded products like difluoroproline derivatives via a bicyclic aziridinium (B1262131) intermediate, highlighting the complex reaction pathways that can occur. acs.orgresearchgate.net XtalFluor-E has also been utilized in the novel fluoride opening of aziridine (B145994) rings to create fluorinated diamino acid derivatives. sci-hub.seresearchgate.net

Table 2: Comparison of Nucleophilic Fluorinating Reagents

| Reagent | Formula | Key Features |

| Cesium Fluoride | CsF | Common, effective nucleophilic fluoride source for displacement reactions. acs.orgnih.gov |

| XtalFluor-E | [Et2NSF2]BF4 | Crystalline, stable, and safer deoxofluorinating agent compared to DAST. sci-hub.senih.gov |

Using readily available and chiral starting materials from the "chiral pool" is an efficient strategy for synthesizing complex, enantiomerically pure molecules. Carbohydrates like D-glucose and its derivatives are valuable precursors. acs.orgresearchgate.net

D-glucose can be converted into diacetone glucose, a key intermediate for various syntheses. google.comgoogle.com The synthesis of this compound can be achieved from D-glucose through a series of standard carbohydrate manipulations. acs.org These steps include transforming the glucose into pyranose ditriflates which then react to form bicyclic azetidines. acs.org

Diacetone allose , a derivative of the rare sugar D-allose (a C-3 epimer of D-glucose), serves as a starting point for a large-scale synthesis of a key fluorinated intermediate. acs.orgresearchgate.netnih.gov It is converted to a 3-fluoroglucose diacetonide in high yield through triflation and subsequent nucleophilic displacement with cesium fluoride. acs.org This fluorinated sugar is then transformed through several steps, including periodate (B1199274) cleavage and reduction, to yield the desired fluoroazetidine scaffolds. acs.org

The formation and subsequent manipulation of bicyclic intermediates are central to several synthetic routes. These rigid structures can control the stereochemical outcome of subsequent reactions.

In a strategy starting from D-glucose derivatives, pyranose ditriflates react with benzylamine (B48309) to produce bicyclic azetidines in high yield. acs.org The subsequent ring-opening of these bicyclic intermediates, followed by oxidative cleavage of a diol, provides access to the N-benzyl protected this compound methyl ester. acs.org In other instances, fluorination of a hydroxyazetidine with a reagent like XtalFluor can proceed through a bicyclic aziridinium intermediate, which can then rearrange to form a ring-expanded difluoroproline product instead of the expected fluoroazetidine. acs.orgresearchgate.net This highlights the role of bicyclic intermediates in directing the reaction toward specific, sometimes unexpected, products. acs.org

Electrophilic Fluorination Approaches

Electrophilic fluorination offers an alternative to nucleophilic methods. In this approach, a carbon-centered nucleophile, such as an enolate, reacts with an electrophilic fluorine source ("F+"). wikipedia.org This method has become more common with the development of stable and safe N-F reagents. wikipedia.orgnih.gov

Modern electrophilic fluorination relies on reagents where a fluorine atom is bonded to an electron-withdrawing nitrogen atom. wikipedia.org

Selectfluor® (F-TEDA-BF4) is a widely used, commercially available, and powerful electrophilic fluorinating agent. wikipedia.orgstackexchange.com It is a cationic N-F reagent that is highly effective for the fluorination of electron-rich substrates. wikipedia.org While highly reactive, its effectiveness can sometimes be substrate-dependent. ucl.ac.uk

N-Fluorobenzenesulfonimide (NFSI) is another common and effective electrophilic N-F reagent. wikipedia.org It is a neutral reagent but is highly effective for fluorinating a variety of nucleophiles, including metal enolates and silyl (B83357) enol ethers. wikipedia.orgresearchgate.net Both Selectfluor and NFSI can be used in palladium-catalyzed C-H activation reactions to introduce fluorine. ucl.ac.uk

The choice between these reagents often depends on the specific substrate and desired reaction conditions, as their reactivity profiles can differ. wikipedia.orgresearchgate.net

Table 3: Comparison of Electrophilic Fluorinating Reagents

| Reagent | Abbreviation | Key Features |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Cationic, highly reactive, and versatile electrophilic fluorinating agent. wikipedia.orgstackexchange.com |

| N-Fluorobenzenesulfonimide | NFSI | Neutral but highly effective N-F reagent, commonly used for fluorinating enolates. wikipedia.orgresearchgate.net |

Radical Fluorination Methods

Radical fluorination offers a distinct approach to forming C-F bonds, complementing traditional nucleophilic and electrophilic methods. wikipedia.org This strategy involves the generation of a carbon-centered radical which then reacts with a fluorine atom source. wikipedia.org Historically, the use of highly reactive reagents like fluorine gas (F₂) and hypofluorites limited the scope of this method. wikipedia.org However, the discovery that electrophilic N–F reagents can serve as effective fluorine atom sources has led to a significant expansion of radical fluorination techniques. wikipedia.org

Photofluorination represents a specific application of radical fluorination. One notable historical synthesis of 3-fluoroazetidine derivatives involved the direct photofluorination of azetidine-2-carboxylic acid (Aze) in 1970. acs.org A general method for such transformations utilizes fluoroxytrifluoromethane (CF₃OF) under photochemical conditions. acs.org This process facilitates the direct fluorination of organic compounds, including bioactive molecules, by generating fluorine radicals upon exposure to light. acs.org

Enzymatic and Biocatalytic Approaches for Fluoroamino Acids

Biocatalysis is an emerging field for the synthesis of fluorinated compounds, prized for its high selectivity and mild reaction conditions. princeton.edu While direct enzymatic synthesis of this compound is not widely documented, general biocatalytic strategies for producing chiral fluoroamino acids are highly relevant.

One innovative strategy involves a multi-enzyme system for biocatalytic fluoroalkylation. sioc.ac.cn This approach uses engineered human methionine adenosyltransferase to prepare fluorinated S-adenosyl-L-methionine (SAM) cofactors, which are then utilized by SAM-dependent methyltransferases to fluoroalkylate various molecules. sioc.ac.cn This method has been successfully applied to the late-stage modification of complex molecules like vancomycin. sioc.ac.cn

Another powerful biocatalytic method is the asymmetric construction of molecules containing tertiary fluoride centers, which are synthetically challenging. nih.gov Researchers have employed a type II pyruvate (B1213749) aldolase, HpcH, and its engineered variants to catalyze the aldol (B89426) reaction between β-fluoro-α-ketoacids (such as fluoropyruvate) and a variety of aldehydes. princeton.edunih.gov This biocatalytic carboligation provides access to enantiopure compounds with secondary or tertiary fluorides, expanding the toolbox for creating diverse fluorinated building blocks. princeton.edunih.gov

Synthesis of Derivatives and Analogues

The utility of this compound in medicinal chemistry and peptide science often requires the use of N-protected derivatives. These protecting groups facilitate controlled coupling reactions and enhance solubility.

1-Boc-3-fluoroazetidine-3-carboxylic Acid

The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid is a well-documented multi-step process. acs.orgnih.govacs.org The first successful synthesis provided a key building block for medicinal chemistry. nih.govacs.org The general pathway begins with an acyclic, suitably protected amine. acs.org Key steps in a representative synthesis are outlined below.

Interactive Table: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid

| Step | Description | Key Reagents | Reference |

| 1 | Bromofluorination | N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)prop-2-enylamine is treated with a bromofluorinating agent. | acs.orgacs.org |

| 2 | Cyclization | The product from step 1 undergoes reduction of the imino bond and subsequent ring closure to form the azetidine ring. | acs.orgnih.gov |

| 3 | Deprotection | The 4-methoxybenzyl and diphenylmethyl groups are cleaved. | acs.org |

| 4 | N-Protection | The resulting free amine on the azetidine ring is protected with a Boc group. | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) |

| 5 | Oxidation | The primary alcohol on the 3-position is oxidized to a carboxylic acid to yield the final product. | NaIO₄ / RuCl₃·3H₂O |

The final oxidation of 1-Boc-3-fluoro-3-hydroxymethylazetidine to the target carboxylic acid has been reported with a yield of 47%. acs.org

1-[(benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic Acid

The benzyloxycarbonyl (Cbz) group is another common protecting group in peptide synthesis. Its introduction onto the 3-fluoroazetidine scaffold follows standard procedures. The nitrogen atom of a 3-fluoroazetidine intermediate is acylated using benzyl (B1604629) chloroformate (Cbz-Cl), typically in the presence of a base. google.com A patented method describes the reaction of a fluoroazetidine intermediate with benzyl chloroformate in a biphasic system of ethyl acetate (B1210297) and water, achieving a high yield. google.com

Interactive Table: Synthesis of Cbz-Protected Fluoroazetidine Intermediate

| Reactant | Protecting Agent | Solvent/Conditions | Yield | Reference |

| 3-Fluoroazetidine Intermediate | Benzyl chloroformate (Cbz-Cl) | Ethyl Acetate / Water, 10°C | 86.0% | google.com |

Other N-Protected and Side-Chain Modified Derivatives

The versatility of the azetidine scaffold allows for the synthesis of a wide range of derivatives with different N-protecting groups or modifications at the 3-position.

Fmoc Protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group is crucial for solid-phase peptide synthesis. Fmoc-azetidine-3-carboxylic acid is utilized as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs. medchemexpress.com

Side-Chain Thiolation: A notable example of side-chain modification is the synthesis of 1-(tert-butoxycarbonyl)-3-[(trifluoromethyl)thio]azetidine-3-carboxylic acid. semanticscholar.org This was achieved by treating a deprotonated Boc-protected 3-cyanoazetidine with N-methyl-N-(trifluoromethylthio)aniline, followed by hydrolysis of the nitrile. semanticscholar.org

Side-Chain Alkylation: The 3-position can be functionalized prior to forming the carboxylic acid. The anion of tert-butyl 3-cyanoazetidine-1-carboxylate can be trapped with electrophiles like methyl iodide or allyl bromide, with subsequent hydrolysis yielding the corresponding 3-alkyl-azetidine-3-carboxylic acids. semanticscholar.org

Side-Chain Azide Introduction: For applications in click chemistry and peptide modification, 4-(azidomethyl)-3-fluoro-azetidine has been developed as a novel peptide building block. nih.gov

These examples demonstrate the chemical tractability of the fluoroazetidine core, enabling the creation of a diverse library of building blocks for drug discovery and chemical biology. medchemexpress.comsemanticscholar.orgnih.gov

Synthesis of Stereoisomers (e.g., 3-fluoro-hydroxy proline stereoisomers)

The stereoselective synthesis of this compound derivatives and related structures like 3-fluoro-hydroxy prolines is crucial for investigating their structure-activity relationships in biological systems. Researchers have developed several approaches to control the stereochemistry at the fluorine-bearing carbon and other chiral centers within the molecule.

One notable strategy involves the electrophilic fluorination of a proline derivative. For instance, the synthesis of 3-fluoro-4-hydroxy proline stereoisomers has been achieved starting from N-Boc-4-oxo-L-proline benzyl ester. This method relies on the regioselective enolization at the C3 position under kinetic control, followed by trapping with an electrophilic fluorine source. This approach allows for the preparation of various stereoisomers by carefully selecting the reaction conditions and starting materials.

Another versatile approach utilizes carbohydrate-derived starting materials. For example, the synthesis of enantiomeric 3-fluoroazetidine carboxylic acid esters (24D and 24L) has been accomplished from D-glucose. acs.org This multi-step synthesis involves the formation of a bicyclic azetidine intermediate from a fluorinated pyranose ditriflate. acs.org Subsequent ring-opening and oxidative cleavage of the glucose backbone yield the desired 3-fluoroazetidine core. acs.org This carbohydrate-based approach provides access to specific enantiomers of the target molecule.

Ciulli and colleagues have reported the synthesis of the four stereoisomers of 3-fluoro-hydroxy proline (32a-d) utilizing Selectfluor™ as the fluorinating agent. researchgate.net This method highlights the utility of modern electrophilic fluorinating reagents in achieving stereocontrol. The synthesis of related difluorinated proline analogues has also been explored, starting from commercially available 3,4-dehydroproline. researchgate.net

The following table summarizes key aspects of the synthesis of stereoisomers related to this compound:

| Starting Material | Key Reagent(s) | Product(s) | Reference |

| N-Boc-4-oxo-L-proline benzyl ester | Electrophilic fluorine source | 3-Fluoro-4-hydroxy proline stereoisomers | |

| D-Glucose | Benzylamine, various standard reagents | Enantiomeric 3-fluoroazetidine carboxylic acid esters | acs.org |

| Proline derivative | Selectfluor™ | Four stereoisomers of 3-fluoro-hydroxy proline | researchgate.net |

| 3,4-Dehydroproline | DAST | Difluorinated proline analogues |

Challenges and Future Directions in Synthesis

Despite the progress in synthesizing this compound and its derivatives, several challenges remain, and new research directions are emerging to address these hurdles.

Challenges:

The primary challenge in the synthesis of azetidine derivatives lies in the inherent ring strain of the four-membered ring system. medwinpublishers.com This strain can lead to difficulties in ring formation and can promote ring-opening reactions under various conditions. The synthesis of this compound is further complicated by the electronic repulsion between the nitrogen and fluorine atoms, which can destabilize the molecule and influence reactivity. researchgate.net

Another significant challenge is the stereoselective introduction of the fluorine atom at the C3 position, especially when other stereocenters are present. Achieving high diastereoselectivity and enantioselectivity often requires carefully designed multi-step synthetic sequences and the use of sophisticated reagents. nih.gov

Future Directions:

Future research in this area is likely to focus on the development of more efficient, scalable, and stereoselective synthetic methods. One promising avenue is the exploration of novel catalytic systems to facilitate the key bond-forming reactions. This includes the development of new catalysts for asymmetric fluorination and for the construction of the azetidine ring.

The use of flow chemistry presents another exciting future direction. Continuous flow synthesis can offer better control over reaction parameters, improve safety for handling reactive intermediates, and potentially enable more efficient and scalable production of this compound. acs.org The generation and functionalization of lithiated four-membered aza-heterocycles under flow conditions has already been reported, showcasing the potential of this technology. acs.org

Moreover, the development of new synthetic strategies that minimize the number of steps and protecting group manipulations is a key goal. This could involve the discovery of novel disconnections and the application of C-H activation or other modern synthetic methodologies to directly install the desired functionality.

The design and synthesis of novel fluorinated azetidine derivatives with diverse substitution patterns will also continue to be an active area of research, driven by the quest for new therapeutic agents and molecular probes with improved properties.

Conformational Analysis and Structural Studies of 3 Fluoroazetidine 3 Carboxylic Acid and Its Derivatives

Impact of Fluorine on Azetidine (B1206935) Ring Conformation

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of this pucker can be influenced by substituents on the ring. The introduction of a highly electronegative fluorine atom at the C3 position has a notable impact on the conformational preferences of the azetidine ring. researchgate.net This effect is primarily due to a combination of steric and electronic factors, including electrostatic interactions and hyperconjugation. researchgate.net

Computational studies have been instrumental in elucidating the conformational preferences of fluorinated azetidines. researchgate.net O'Hagan and co-workers, through computational modeling, observed that the presence of fluorine can alter the molecular conformation through phenomena such as electrostatic attraction (F⋯N+) and hyperconjugation (σCH → σ*CF). researchgate.net These interactions can stabilize specific ring puckering modes. For instance, in neutral fluorinated azetidine derivatives, calculations have shown a preference for a ring pucker that strategically positions the fluorine atom. researchgate.net

Theoretical calculations on azetidine and its fluorinated derivatives have provided insights into the energetic differences between various conformations. For example, computations at the MP2(Full)/6-311++G(d,p)//MP2(Full)/6-31+G(d) level have been used to study the reactivity and structure of strained heterocycles like aziridines, with similar principles applicable to azetidines. acs.org These high-level calculations help in understanding the subtle interplay of forces that dictate the preferred three-dimensional structure.

Table 1: Computational Data on Azetidine Derivatives

| Compound | Method | Key Finding | Reference |

|---|---|---|---|

| Fluorinated Azetidine Derivatives | Computational Study | Fluorine alters conformation via electrostatic attraction (F⋯N+) and hyperconjugation (σCH → σ*CF). | researchgate.net |

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating the conformation of cyclic molecules. In the context of 3-fluoroazetidine (B1273558) derivatives, NMR spectroscopy, particularly ¹H and ¹⁹F NMR, can provide valuable information about the ring pucker and the orientation of the fluorine atom. The coupling constants between protons on the azetidine ring and between protons and the fluorine atom are sensitive to the dihedral angles, which are in turn dependent on the ring conformation.

While specific IR and NMR studies solely focused on 3-fluoroazetidine-3-carboxylic acid are not extensively detailed in the provided search results, the principles of using these techniques for conformational analysis of similar fluorinated heterocycles are well-established. For instance, variable-temperature (VT) NMR experiments can be used to study the energetics of conformational exchange. polimi.it Similarly, IR spectroscopy can probe vibrational modes that are sensitive to the molecular geometry.

Conformational Preferences in Peptidomimetics

Azetidine-based amino acids are valuable building blocks in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. The constrained nature of the azetidine ring can pre-organize the peptide backbone into specific secondary structures. researchgate.net this compound, as a fluorinated analogue, offers an additional layer of control over the conformational properties of these peptidomimetics. researchgate.netnih.gov

β-turns are common secondary structures in proteins and peptides, characterized by a 180-degree turn in the polypeptide chain involving four amino acid residues. unifi.it The incorporation of rigid cyclic amino acids is a well-known strategy to induce β-turn conformations. polimi.it The constrained geometry of the this compound moiety can favor the dihedral angles required for a β-turn, effectively acting as a β-turn inducer. polimi.it This ability to promote specific secondary structures is crucial for the design of biologically active peptides with enhanced stability and receptor affinity. unimi.it

Intramolecular hydrogen bonds play a critical role in stabilizing the secondary structures of peptides and peptidomimetics. polimi.it In peptidomimetics containing this compound, the fluorine atom and the carboxylic acid group can participate in or influence the formation of intramolecular hydrogen bonds. For example, a hydrogen bond could potentially form between a main-chain amide proton and the fluorine atom or the carbonyl oxygen of the side-chain carboxylic acid. polimi.it

Studies on related systems, such as hydantoin-based peptidomimetics, have demonstrated the importance of intramolecular hydrogen bonds in stabilizing β-turn conformations. polimi.it NMR techniques, including variable-temperature studies and DMSO titration experiments, are employed to detect and characterize these weak interactions. polimi.it The presence of such hydrogen bonds can significantly restrict the conformational flexibility of the molecule, locking it into a bioactive conformation.

Crystal Structure Analysis of Azetidine Derivatives

X-ray crystallography provides the most definitive information about the solid-state conformation of molecules. Analysis of the crystal structures of azetidine derivatives offers a precise picture of the ring pucker and the spatial arrangement of substituents. While a specific crystal structure for this compound was not found in the search results, data for the parent compound, 3-azetidinecarboxylic acid, is available in the Cambridge Structural Database (CSD Number: 618452). nih.gov This structure reveals the puckered nature of the azetidine ring in the solid state.

The crystal structures of various other azetidine derivatives have been reported, providing valuable insights into how different substitution patterns affect the ring conformation. nih.gov These studies collectively show that the azetidine ring can adopt various puckered states, and the specific conformation is a delicate balance of steric and electronic effects of the substituents. For fluorinated derivatives, the strong electronegativity and specific steric requirements of the fluorine atom would be expected to play a significant role in determining the observed crystal structure.

Conformational Polymorphism Studies (relevant to azetidine derivatives)

Conformational polymorphism is the phenomenon where a single chemical compound can exist in multiple crystal structures due to different conformations of the molecule in the solid state. This phenomenon is of significant interest in crystal engineering as it can influence the physical and chemical properties of a material. While specific studies on the conformational polymorphism of this compound are not extensively documented, research on related azetidine derivatives provides valuable insights into the structural behavior of the azetidine ring.

One notable example involves the study of 3-(azidomethyl)benzoic acid, which, although not a direct azetidine derivative, features a flexible side chain that drives conformational polymorphism. nih.gov Researchers have reported the existence of three conformational polymorphs of this compound. nih.gov In all three crystal structures, certain packing features, such as the carboxylic acid dimer and π–π stacking, are preserved. nih.gov However, the molecules adopt different conformations, primarily due to the flexibility of the azidomethyl group. nih.gov

Computational evaluations and crystal structure analysis have highlighted that the various observed conformations are not merely slight adjustments of the same local energy minimum but are distinct conformational states with a significant energy barrier between them. nih.gov This indicates that the azidomethyl group is a key driver of the observed conformational polymorphism. nih.gov The study of such systems is crucial for understanding how different functional groups can influence the solid-state packing and, consequently, the material's properties. nih.gov The insights gained from the conformational analysis of molecules like 3-(azidomethyl)benzoic acid can be extrapolated to understand the potential for conformational polymorphism in other substituted small rings, including derivatives of this compound.

Table 1: Polymorphic Data for 3-(azidomethyl)benzoic acid

| Polymorph | Crystal System | Space Group | Key Interactions |

| Polymorph 1 | Monoclinic | P2₁/c | Carboxylic acid dimer, π–π stacking |

| Polymorph 2 | Monoclinic | P2₁/n | Carboxylic acid dimer, π–π stacking |

| Polymorph 3 | Orthorhombic | Pbca | Carboxylic acid dimer, π–π stacking |

Applications in Medicinal Chemistry and Drug Discovery

3-Fluoroazetidine-3-carboxylic Acid as a Building Block in Drug Development

This compound is recognized as a significant building block in medicinal chemistry, primarily due to the strategic incorporation of a fluorine atom and the rigid azetidine (B1206935) ring. nih.govacs.org This combination imparts desirable characteristics to parent molecules, influencing their biological activity and pharmacokinetic properties. The azetidine ring itself is a sought-after pharmacophore in modern drug discovery. acs.org Synthetic strategies have been developed to produce this fluorinated heterocyclic amino acid, highlighting its potential for broader use in the development of new chemical entities. nih.govacs.org

The presence of the azetidine ring, a four-membered cyclic amine, can be readily incorporated into larger molecules, providing a constrained and defined three-dimensional structure. acs.org This conformational rigidity can lead to higher binding affinity and selectivity for biological targets.

Table 1: Key Features of this compound as a Building Block

| Feature | Description | Reference |

| Structural Rigidity | The four-membered azetidine ring restricts conformational flexibility, which can enhance binding to target proteins. | acs.org |

| Fluorine Substitution | The fluorine atom can modulate physicochemical properties such as lipophilicity, metabolic stability, and basicity of nearby functional groups. | |

| Synthetic Accessibility | Established synthetic pathways allow for its incorporation into more complex molecules. | nih.govacs.org |

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize drug-like properties. this compound serves as a valuable precursor for creating such fluorinated molecules. acs.org The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to enzymatic degradation, potentially leading to a longer duration of action.

Furthermore, the high electronegativity of fluorine can alter the electron distribution within a molecule, influencing its acidity, basicity, and ability to participate in hydrogen bonding. This can lead to improved membrane permeability and bioavailability. The strategic placement of fluorine, as in this compound, allows chemists to fine-tune the molecular properties of drug candidates to achieve a desired therapeutic profile.

Peptidomimetic Design and Applications

This compound is a valuable tool in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. acs.org Peptides often suffer from poor stability in the body due to enzymatic degradation. nih.gov The incorporation of non-natural amino acids like this compound can address this limitation.

The rigid azetidine ring of this compound serves as a scaffold to create conformationally constrained peptide analogues. acs.orgnih.gov By replacing natural amino acids with this building block, researchers can induce specific secondary structures, such as turns and helices, which can be crucial for biological activity. researchgate.net This approach allows for the design of peptides with predictable three-dimensional shapes, a key aspect of rational drug design. The defined geometry of the azetidine ring helps to orient the side chains of adjacent amino acids in a specific and predictable manner, which can lead to enhanced receptor binding.

A significant advantage of incorporating this compound into peptides is the enhanced stability against hydrolysis. acs.org The corresponding 3-hydroxyazetidinecarboxylic acid amides are unstable at a pH above 8 due to a reverse aldol (B89426) ring opening. acs.orgnih.gov In contrast, the 3-fluoro analogue is stable across a wide range of pH conditions and is not susceptible to this cleavage. acs.org This stability is critical for the development of peptide-based drugs, as it can increase their half-life in biological systems. Studies have shown that both the amide of this compound and a dipeptide derived from it are stable, confirming its suitability as a peptidomimetic. acs.org The introduction of fluorinated amino acids is a known strategy to increase the enzymatic stability of peptides. nih.gov

Table 2: Comparison of Stability between 3-Hydroxyazetidine and 3-Fluoroazetidine (B1273558) Containing Amides

| Compound | Stability at pH > 8 | Susceptibility to Reverse Aldol Cleavage | Reference |

| 3-Hydroxyazetidine Amide | Unstable | Yes | acs.orgnih.gov |

| 3-Fluoroazetidine Amide | Stable | No | acs.org |

Foldamers are oligomers that adopt well-defined, folded conformations. duke.edu The use of constrained amino acids like this compound is instrumental in the development of foldamers with predictable three-dimensional structures. nih.gov By incorporating this building block into a peptide sequence, it is possible to control the folding of the chain into specific helical or sheet-like structures. nih.gov This ability to dictate the secondary structure is highly valuable for creating molecules that can mimic the function of natural proteins, such as inhibiting protein-protein interactions. nih.gov The conformational preferences of peptides containing azetidine-based amino acids have been shown to induce β-turns, further highlighting their utility in designing structured oligomers. researchgate.net

Enzyme Inhibition Studies

While the incorporation of azetidine-based structures can lead to enzyme inhibition, studies on 3-fluoroazetidine derivatives have shown varied results. For instance, an N-methylazetidine amide derivative of 3-hydroxyazetidine carboxylic acid was found to be a specific inhibitor of β-hexosaminidases at the micromolar level. nih.gov However, in one study, the fluoroazetidine derivatives themselves did not show significant inhibition of glycosidases. acs.org This suggests that while the azetidine core can be a basis for designing enzyme inhibitors, the specific substitutions on the ring play a crucial role in determining the inhibitory activity. The introduction of a fluorine atom, while beneficial for stability, may alter the electronic and steric properties in a way that is not conducive to binding to the active site of certain enzymes.

Mechanism-Based Inhibition

Mechanism-based inhibitors are unreactive compounds that are converted into a reactive species by the catalytic action of a target enzyme, leading to the enzyme's irreversible inactivation. The introduction of fluorine into a molecule can be a strategic approach in the design of such inhibitors due to its high electronegativity and its ability to act as a good leaving group in certain enzymatic reactions. However, current scientific literature does not provide specific examples of this compound or its derivatives acting as mechanism-based inhibitors.

Anticancer Research

Derivatives of this compound have demonstrated potential in the field of anticancer research, particularly in the context of pancreatic cancer.

A significant finding in this area is the potent inhibitory effect of the iminosugar derivative, trans,trans-2,4-Dihydroxy-3-fluoroazetidine, on the growth of pancreatic cancer cells. In a comparative study, this meso-fluoroazetidine diol exhibited significant inhibition of PANC-1 human pancreatic cancer cell growth, with an activity comparable to the established chemotherapeutic agent, gemcitabine (B846) acs.orgnih.gov.

The inhibitory activity of trans,trans-2,4-Dihydroxy-3-fluoroazetidine was evaluated against a panel of human cancer cell lines, with the most pronounced effect observed in pancreatic cancer cells. The half-maximal inhibitory concentration (IC₅₀) values for this compound against various cell lines are detailed in the table below.

Table 1: Growth Inhibitory Effects of trans,trans-2,4-Dihydroxy-3-fluoroazetidine on Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| PANC-1 | Pancreatic | 165.3 ± 9.1 |

| AsPC-1 | Pancreatic | >200 |

| MIA PaCa-2 | Pancreatic | >200 |

| BxPC-3 | Pancreatic | >200 |

| Capan-1 | Pancreatic | >200 |

| A549 | Lung | >200 |

| HeLa | Cervical | >200 |

| MCF-7 | Breast | >200 |

Data sourced from Liu et al. (2015) acs.org.

Apoptosis, or programmed cell death, is a crucial mechanism that anticancer agents often exploit to eliminate cancer cells. While the growth inhibitory effects of a fluoroazetidine derivative on pancreatic cancer cells have been established, there is currently no published research specifically demonstrating that this compound or its derivatives induce apoptosis in HeLa or MCF-7 cancer cell lines.

Applications as Iminosugars in Biological Research

Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent inhibition of glycosidases. However, the biological activity of fluoroazetidine iminosugars presents an interesting deviation from this general trend.

The anticancer activity of trans,trans-2,4-Dihydroxy-3-fluoroazetidine is a notable example of the biological application of a fluoroazetidine iminosugar that is not linked to glycosidase inhibition acs.org. This finding is significant as it suggests that this class of compounds may exert its therapeutic effects through alternative mechanisms of action, opening up new avenues for research and drug development. The elucidation of this non-glycosidase-inhibitory mechanism remains a subject for future investigation acs.org.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is fundamental for the optimization of lead compounds in drug discovery. For the anticancer activity of fluoroazetidine derivatives, some initial SAR insights can be drawn from the available research.

A key finding is the critical role of the substituent on the azetidine nitrogen. While trans,trans-2,4-Dihydroxy-3-fluoroazetidine demonstrated potent inhibition of pancreatic cancer cell growth, its N-benzyl derivative was found to be completely inactive acs.org. This suggests that a free amine or a small, non-bulky substituent on the nitrogen is crucial for its biological activity.

Table 2: Structure-Activity Relationship of a Fluoroazetidine Derivative

| Compound | Structure | Inhibition of PANC-1 Cell Growth |

|---|---|---|

| trans,trans-2,4-Dihydroxy-3-fluoroazetidine | Meso-azetidine diol | Active (IC₅₀ = 165.3 ± 9.1 μM) |

| N-benzyl-trans,trans-2,4-Dihydroxy-3-fluoroazetidine | N-benzylated meso-azetidine diol | Inactive |

Data based on findings from Liu et al. (2015) acs.org.

Further SAR studies are needed to explore the impact of stereochemistry and different substituents on the azetidine ring to elucidate the structural requirements for optimal anticancer activity.

Impact of Chirality on Biological Activity

Chirality, or the "handedness" of a molecule, is a critical factor in drug discovery, as biological targets such as enzymes and receptors are themselves chiral. The interaction between a drug and its target is highly dependent on the three-dimensional arrangement of atoms, meaning that different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different biological activities. nih.gov One enantiomer may fit perfectly into a binding site, while the other may have a weaker interaction or no interaction at all. nih.gov

In the context of this compound, its structure contains a chiral center, leading to the existence of (R) and (S) enantiomers. The synthesis of protected building blocks for both the L- and D-enantiomers of 3-fluoro-azetidinecarboxylic acid has been developed, enabling their incorporation into peptides. acs.org This allows researchers to investigate how the stereochemistry at this position influences the structure and function of peptide-based therapeutics. The appropriate geometry and chirality are often essential for a molecule's interaction with the tight recesses of a target's active site. nih.gov While the general principle that stereoisomers can have different biological activities is well-established, specific research detailing the differential effects of the individual (R) and (S) enantiomers of this compound on various biological targets is an area of ongoing investigation.

Table 1: Chirality and Its General Importance in Biological Activity This table illustrates the fundamental principle of how chirality influences drug-target interactions, a concept directly applicable to this compound and its derivatives.

| Aspect | Description | Significance in Drug Discovery |

|---|---|---|

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. | Can have different pharmacological, metabolic, and toxicological profiles. |

| Biological Targets | Proteins, enzymes, and receptors are chiral, composed of L-amino acids. | They selectively interact with one enantiomer of a chiral drug over the other. nih.gov |

| Eutomer vs. Distomer | The more active enantiomer is the eutomer; the less active is the distomer. | The distomer may be inactive, less active, or contribute to side effects. |

| Synthetic Strategy | Access to enantiomerically pure forms of building blocks is crucial. | Synthesizing specific enantiomers, such as the L- and D-forms of 3-fluoro-Aze, is necessary to evaluate their distinct biological profiles. acs.org |

Influence of Substituents on Biological Targets

The chemical structure of this compound can be modified by adding various substituents to the azetidine ring. These modifications can profoundly alter the molecule's interaction with biological targets by changing its size, shape, electronic properties, and hydrogen-bonding capabilities. unipi.it Even small changes to the substitution pattern can lead to significant differences in biological activity, a principle that is fundamental to the process of lead optimization in drug discovery.

Research into derivatives of 3-fluoroazetidine has provided clear examples of this principle. acs.org For instance, a study investigating analogues of fluoroazetidine found that a meso-fluoroazetidine diol, a derivative of the core structure, exhibited significant growth inhibition of PANC-1 pancreatic cancer cells. acs.org In stark contrast, the N-benzyl derivative of this same diol showed no inhibitory activity. acs.org This demonstrates that the presence of the benzyl (B1604629) group on the ring's nitrogen atom completely abrogates the compound's anticancer effect, highlighting the critical role that specific substituents play in defining biological function. These findings underscore the importance of systematically exploring different substitution patterns to identify compounds with optimal activity and selectivity for their intended biological targets.

Table 2: Influence of N-Substitution on the Biological Activity of a Fluoroazetidine Derivative This table presents research findings on the impact of an N-benzyl substituent on the anti-proliferative activity of a fluoroazetidine diol against a human pancreatic cancer cell line.

| Compound | Substituent at Nitrogen | Biological Activity (PANC-1 Cell Growth) | Source |

|---|---|---|---|

| meso-fluoroazetidine diol (15) | Hydrogen (-H) | Significant Inhibition | acs.org |

Role in Chemical Biology and Advanced Materials

As Probes for 19F NMR Studies

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful analytical technique in chemical biology, largely because of the near-total absence of fluorine in most biological systems. The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR detection. The chemical shift of a fluorine atom is exquisitely sensitive to its local electronic environment, allowing it to serve as a reporter for subtle conformational changes, ligand binding, or post-translational modifications. nih.gov

3-Fluoroazetidine-3-carboxylic acid is an ideal candidate for use as a 19F NMR probe for several reasons:

Stability: It serves as a stable analogue of 3-hydroxyazetidinecarboxylic acid (3-OH-Aze). acs.org Amides derived from 3-OH-Aze are often unstable at physiological or slightly basic pH (above pH 8), undergoing a reverse aldol (B89426) reaction that opens the azetidine (B1206935) ring. acs.orgresearchgate.net Replacing the hydroxyl group with a chemically robust fluorine atom prevents this degradation, allowing for the creation of stable peptides and peptidomimetics suitable for prolonged study. acs.org

Environmental Sensitivity: When incorporated into a peptide or protein, the fluorine atom of this compound acts as a sensitive probe. Its 19F NMR signal can report on the folding process of the peptide chain, interactions with other molecules, or changes in the local solvent environment. rsc.org

Researchers have synthesized 3-fluoroazetidine (B1273558) amino acids as analogues of hydroxy-Aze precisely because they are not susceptible to aldol cleavage, making them superior building blocks for creating probes to investigate biological processes. acs.org The use of fluorinated probes like ethyl fluoroacetate (B1212596) has proven effective in studying enzyme kinetics in complex biological samples, such as intact erythrocytes and bacterial lysates, demonstrating the potential for compounds like this compound in similar applications. nih.gov

Applications in PET Imaging (relevant to fluorinated amino acids)

Positron Emission Tomography (PET) is a non-invasive imaging technique that provides functional information about metabolic processes in the body. It relies on the detection of radiation from positron-emitting radionuclides, such as fluorine-18 (B77423) (18F). Many tumor cells exhibit upregulated amino acid transport and metabolism to support their rapid growth, making radiolabeled amino acids excellent tracers for cancer imaging. nih.gov

While direct PET imaging studies using 18F-labeled this compound are not yet widely reported, its structure makes it a highly relevant candidate for such applications. The development of fluorinated amino acid PET tracers is a major focus in oncology research. nih.gov The rationale for its potential use is based on the success of similar small, cyclic, fluorinated amino acids:

Structural Analogy: The tracer anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (18F-FACBC, or Fluciclovine) is a synthetic amino acid that has gained clinical use for imaging prostate cancer. nih.govnih.gov Like this compound, it is a four-membered ring structure containing a fluorine atom and a carboxylic acid group. 18F-FACBC has demonstrated high uptake in malignant lesions compared to inflammatory tissues, a desirable characteristic for a cancer imaging agent. nih.gov

Targeting Amino Acid Transport: Fluorinated amino acids like 18F-FACBC are transported into cancer cells primarily by the L-type amino acid transporter (LAT) and Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2), which are often overexpressed in tumors. nih.gov It is plausible that 18F-labeled this compound would be recognized by these same transport systems.

The synthesis would involve replacing the stable 19F isotope with the positron-emitting 18F isotope, creating a radiotracer that can be administered to patients and visualized by a PET scanner.

Table 1: Examples of 18F-Labeled Amino Acid PET Tracers

| Tracer Abbreviation | Full Name | Primary Transport System(s) | Primary Clinical Application(s) |

|---|---|---|---|

| 18F-FDOPA | L-3,4-dihydroxy-6-18F-fluoro-phenylalanine | System L, AADC | Brain and Neuroendocrine Tumors |

| 18F-FET | O-(2-18F-fluoroethyl)-L-tyrosine | System L | Brain Tumors |

| 18F-FACBC | anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid | System L, ASCT2 | Prostate and Breast Cancer |

| 18F-FGln | 4-18F-(2S,4R)-fluoro-glutamine | System L, ASCT2 | Brain and Breast Cancer |

Synthesis of Novel Heterocycles with Biological Relevance

This compound is not just an end product but also a versatile starting material for the synthesis of more complex, biologically active molecules. nih.govnih.gov Its structure contains multiple functional handles—the amine, the carboxylic acid, and the fluorine-bearing carbon—that can be selectively modified.

Researchers have used this compound as a key building block to create novel heterocyclic structures with potential therapeutic applications. nih.gov

Peptidomimetics and Foldamers: The constrained four-membered ring of the azetidine forces a specific conformation on peptide chains into which it is incorporated. This property is exploited to create peptidomimetics and foldamers—oligomers that adopt stable, predictable secondary structures. Derivatives such as 4-(azidomethyl)-3-fluoro-Aze have been developed as unique dipeptide isosteres for building novel peptide architectures. acs.org

Iminosugar Analogues: Iminosugars are carbohydrate mimics where the ring oxygen has been replaced by a nitrogen atom. They often act as inhibitors of glycosidases, enzymes that process sugars. A meso-fluoroazetidine diol, synthesized from a 3-fluoroazetidine precursor, was found to significantly inhibit the growth of pancreatic cancer cells, demonstrating potent biological activity. acs.org

The synthesis of these novel heterocycles often involves protecting the amine group (e.g., with a Boc group) to allow for selective reactions at the carboxylic acid or other positions. nih.gov

Table 2: Novel Heterocycles Derived from this compound Precursors

| Precursor/Derivative | Type of Novel Heterocycle | Observed/Potential Biological Relevance | Reference |

|---|---|---|---|

| 4-(Azidomethyl)-3-fluoro-Aze | Dipeptide Isostere | Building block for novel peptide secondary structures. | acs.org |

| meso-Fluoroazetidine diol | Iminosugar Analogue | Inhibition of pancreatic cancer cell growth. | acs.org |

| 1-Boc-3-fluoroazetidine-3-carboxylic acid | Protected Amino Acid | Versatile building block for medicinal chemistry applications. | nih.gov |

Interactions with Biological Systems Beyond Traditional Drug Targets

One of the most intriguing aspects of this compound and its derivatives is their ability to interact with biological systems in unconventional ways, distinct from the typical lock-and-key binding to the active site of a target enzyme.

A significant finding is the anticancer activity of a meso-fluoroazetidine diol, an iminosugar analogue. acs.org While many iminosugars derive their biological effects from inhibiting glycosidases, this particular fluoroazetidine derivative showed no significant inhibition of these enzymes. acs.org Its ability to inhibit pancreatic cancer cell growth to a degree comparable to the established chemotherapy agent gemcitabine (B846) suggests it operates through a different, non-traditional mechanism of action that has yet to be fully elucidated. acs.org

Furthermore, there is evidence that the parent azetidine ring system can interact with cellular machinery in ways that subvert normal biological processes. The non-fluorinated azetidine-2-carboxylic acid (Aze), found naturally in sugar beets, is known to be mistakenly incorporated into proteins in place of proline by human cells. acs.orgresearchgate.net This mis-incorporation can lead to protein misfolding and toxicity, and has been linked to conditions such as multiple sclerosis. acs.org Peptides containing Aze can also be hydroxylated by prolyl hydroxylases, enzymes involved in collagen stabilization and hypoxia sensing. acs.org The introduction of a fluorine atom in this compound creates a stable analogue that can be used to probe these interactions without the risk of subsequent degradation reactions that affect the hydroxylated version. acs.org This allows for the study of these non-traditional biological interactions with greater precision.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

While initial synthetic strategies for 3-Fluoroazetidine-3-carboxylic acid and its derivatives have been established, there remains a significant opportunity for the development of more efficient, scalable, and versatile synthetic routes. researchgate.net Early methods involved multi-step processes, such as the bromofluorination of a protected propenylamine followed by ring closure and oxidation to yield the N-Boc protected form of the acid. researchgate.net Another approach begins with 3-fluoroglucose, transforming it through standard carbohydrate manipulations into bicyclic azetidines that are then opened to provide the desired fluoroazetidine scaffold. walshmedicalmedia.com

Future research could focus on:

Asymmetric Synthesis: Developing stereoselective syntheses to access specific enantiomers of the compound, which is crucial for pharmacological applications where stereochemistry often dictates biological activity.

Continuous Flow Synthesis: Adapting existing syntheses or developing new ones for continuous flow platforms. acs.org This modern manufacturing technique could enable safer handling of reactive intermediates and facilitate large-scale production with greater control over reaction parameters. acs.org

Alternative Fluorination Reagents: Investigating a broader range of fluorinating agents to optimize the introduction of the fluorine atom onto the azetidine (B1206935) ring, potentially leading to milder reaction conditions and higher efficiency.

Exploration of Broader Biological Activities

Initial studies have highlighted the potential of fluorinated azetidine derivatives, particularly in oncology. For instance, a related fluoroazetidine iminosugar, trans,trans-2,4-dihydroxy-3-fluoroazetidine, demonstrated an ability to inhibit the growth of pancreatic cancer cells, with an efficacy comparable to the established chemotherapeutic agent gemcitabine (B846). walshmedicalmedia.comresearchgate.net However, the biological activity of this compound itself and its simple derivatives remains a largely unexplored frontier.

Future investigations should target a wider range of biological activities:

Enzyme Inhibition: Given that fluorinated amino acids can act as enzyme inhibitors, screening this compound and its derivatives against various enzyme classes is a promising avenue. researchgate.net A key area of interest is its potential as an inhibitor of Dipeptidyl Peptidase IV (DPP-4), following findings that other fluorinated azetidine amides show potent activity, which is relevant for the treatment of type 2 diabetes. nih.gov

Antimicrobial Properties: The azetidine skeleton is a core component of β-lactam antibiotics. acgpubs.org Research into the antibacterial, antifungal, and antitubercular properties of this compound derivatives is warranted, as related azetidine compounds have shown promise in these areas. acgpubs.org

Neurological Applications: As a constrained amino acid analog, it could be used to probe or modulate receptors and transporters in the central nervous system. The parent compound, azetidine-2-carboxylic acid, is a proline analog that can be toxic by interfering with protein synthesis, suggesting that its derivatives could have potent biological effects. aiinmr.comnih.gov

Integration into Complex Biomolecular Systems

One of the most exciting future directions is the use of this compound as a unique building block in larger, more complex molecules. Its structure is an analog of 3-hydroxyazetidinecarboxylic acid, a molecule whose amides are unstable at physiological pH. walshmedicalmedia.commit.edu The fluorine substitution provides a stable alternative, making it an ideal replacement for proline or hydroxyproline (B1673980) in peptides. walshmedicalmedia.comresearchgate.net

Key areas for exploration include:

Peptide and Protein Engineering: Incorporating this fluorinated amino acid into peptides can enhance metabolic stability, modulate conformation, and improve binding affinity. researchgate.netmdpi.com Fluorination can increase the shelf-life of therapeutic proteins and has been used to create more stable peptide-based vaccines. walshmedicalmedia.com Future work could involve inserting it into known bioactive peptides to create analogs with superior pharmacokinetic properties. rsc.org

Foldamers and Biomaterials: The conformational constraints imposed by the azetidine ring make it an excellent candidate for the construction of foldamers—synthetic oligomers that mimic the structure of natural biopolymers. researchgate.net

Advanced Drug Conjugates: The derivative Fmoc-azetidine-3-carboxylic acid is already utilized as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). colorado.edu Further research can optimize the linker properties by modifying the azetidine ring, potentially enhancing the efficacy and targeted delivery of therapeutic payloads.

Advanced Spectroscopic and Computational Characterization

A deeper understanding of the physicochemical properties of this compound is essential for its rational application. Advanced characterization techniques can provide unprecedented insight into its structure and behavior.

Spectroscopic Analysis: While standard characterization would have been performed, advanced NMR techniques are a key area for future work. ¹⁹F NMR spectroscopy is particularly powerful for studying fluorinated molecules, as the ¹⁹F chemical shift is highly sensitive to the local electronic environment. aiinmr.comdovepress.com Systematic studies could correlate ¹⁹F NMR data with conformational changes or binding events, turning the compound into a sensitive probe for molecular interactions. researchgate.netrsc.org

Computational Modeling: Modern computational chemistry offers tools to predict and rationalize the compound's properties.

Computational Fluorine Scanning: Methods like free-energy perturbation can be used to computationally predict how fluorination at specific positions, as in this compound, affects binding affinity to a target protein. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational preferences of the azetidine ring and how its incorporation affects the secondary structure of peptides.

Quantum Mechanical (QM) Calculations: QM methods can predict spectroscopic properties (like NMR shifts) and analyze electronic features, such as the molecular electrostatic potential surface (MEPS), to understand how the fluorine atom modulates lipophilicity and interactions with biological targets. mit.eduresearchgate.net

Translational Research and Therapeutic Potential

The ultimate goal of this research is to translate fundamental discoveries into tangible therapeutic benefits. The unique properties of this compound make it a strong candidate for development in several therapeutic areas.

Oncology: Building on the initial findings that related compounds inhibit pancreatic cancer cell growth, a focused effort to synthesize and screen derivatives of this compound against a panel of cancer cell lines is a logical next step. researchgate.net Its use in ADCs and PROTACs represents a direct path to developing new cancer therapies. colorado.edu

Metabolic Diseases: The discovery of fluorinated azetidines as DPP-4 inhibitors opens a promising new avenue for the development of oral medications for type 2 diabetes. nih.gov

Infectious Diseases: Given the role of the azetidine ring in antibiotics, there is potential for developing novel antimicrobial agents that can overcome existing resistance mechanisms. acgpubs.org

Peptide Therapeutics: The incorporation of this compound into peptide drugs could lead to a new generation of therapeutics with enhanced stability and efficacy. rsc.org For example, it could be used to create more robust versions of peptide hormones or neuropeptides. researchgate.net

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3-fluoroazetidine-3-carboxylic acid and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step routes, including fluorination at the azetidine ring and protection/deprotection strategies. For example, tert-butyl or benzyl groups are commonly used to protect the azetidine nitrogen during synthesis. Derivatives like tert-butyl 3-fluoroazetidine-3-carboxylate (CAS: 1228581-12-1) and methyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS: 2227206-51-9) are synthesized via nucleophilic substitution or catalytic fluorination . Key steps include:

- Use of anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Deprotection with trifluoroacetic acid (TFA) or hydrogenolysis for final product isolation.

- Characterization via NMR and mass spectrometry to confirm structural integrity.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use fume hoods, gloves, and eye protection. Fluorinated compounds may release toxic HF under decomposition; avoid contact with strong acids/bases. Refer to safety protocols for azetidine derivatives, which recommend immediate flushing with water upon skin/eye exposure .

- Storage : Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent moisture absorption and degradation. Stability studies suggest limited shelf life at room temperature due to ring strain in azetidines .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for confirming fluorination position and purity. and NMR resolve ring conformation and substituent effects.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight (e.g., exact mass 219.0907 g/mol for 1-[(tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid) .

- Infrared Spectroscopy (IR) : Compare with reference spectra (e.g., Coblentz Society data for fluorinated analogs) to identify functional groups like carboxylic acid C=O stretches .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Solvent Effects : NMR chemical shifts vary with solvent polarity. For example, DMSO-d6 may stabilize carboxylic acid protons differently than CDCl3.

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., de-fluorinated intermediates) that skew spectral data.

- Cross-Validation : Compare data with structurally similar compounds (e.g., 3-fluorobenzoic acid; CAS: 455-38-9) to identify fluorine-specific spectral patterns .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalytic Fluorination : Use silver(I) fluoride or Selectfluor® to enhance regioselectivity and reduce side reactions.

- Protection Schemes : tert-Butoxycarbonyl (Boc) groups improve intermediate stability during fluorination steps .

- Purification : Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) separates polar derivatives. Yield improvements (10–30%) are achievable via iterative solvent optimization .

Q. How does fluorination at the 3-position alter the physicochemical properties of azetidine-3-carboxylic acid?

- Methodological Answer :

- Lipophilicity : Fluorine increases logP, enhancing membrane permeability (measured via octanol-water partitioning).

- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, as seen in analogs like 3-fluorophenylacetic acid (CAS: 331-25-9) .

- Electronic Effects : The electron-withdrawing fluorine atom lowers the pKa of the carboxylic acid, affecting solubility and reactivity in coupling reactions .

Q. What are common impurities in this compound synthesis, and how are they identified?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.